

# Technical Support Center: Optimization of Benzimidazole Ring Formation

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: *2-Methyl-1H-benzimidazole-5-carbonitrile*

CAS No.: 92443-13-5

Cat. No.: B1596244

[Get Quote](#)

Welcome to the technical support center for benzimidazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing the benzimidazole scaffold. As a privileged structure in medicinal chemistry, the efficient and selective synthesis of benzimidazole derivatives is paramount.<sup>[1]</sup> This document moves beyond simple protocols to provide a deeper understanding of the reaction variables, enabling you to troubleshoot common issues and rationally optimize your reaction conditions.

We will explore the nuances of the most common synthetic routes—primarily the condensation of an *o*-phenylenediamine with an aldehyde (a variation of the Weidenhagen reaction) or a carboxylic acid (the Phillips-Ladenburg reaction)—and address the critical parameters that govern yield, purity, and selectivity.<sup>[2][3]</sup>

## Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the strategic choices in designing a benzimidazole synthesis.

Q1: What are the primary synthetic routes I should consider for benzimidazole formation?

The two most prevalent and historically significant methods are the Phillips-Ladenburg and Weidenhagen reactions.[4]

- **Phillips-Ladenburg Reaction:** This involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (like an ester or acid chloride). Traditionally, this method requires harsh conditions, such as heating in the presence of a strong mineral acid (e.g., HCl) at high temperatures, sometimes exceeding 180-250°C.[3][5]
- **Weidenhagen Reaction:** This route utilizes the condensation of an o-phenylenediamine with an aldehyde or ketone.[2][4] Modern iterations of this reaction are often preferred due to milder conditions and the commercial availability of a vast library of aldehydes. These reactions typically involve an oxidative cyclization step to form the aromatic benzimidazole ring.[6]

Many modern protocols are variations of these core methods, employing catalysts to improve reaction efficiency, reduce temperatures, and shorten reaction times.[3][7]

Q2: How do I select the appropriate starting materials? My o-phenylenediamine seems to be causing issues.

The purity of your starting materials is critical. o-Phenylenediamines (OPDs) are notoriously susceptible to air oxidation, which can lead to the formation of colored impurities and a significant drop in yield.[8]

- **Purity Check:** Before starting, check the appearance of your OPD. It should be a light-colored solid. If it is dark brown or black, it has likely oxidized.
- **Purification:** If you suspect oxidation, consider purifying the OPD by recrystallization or sublimation. Alternatively, treating a solution of your crude product with activated carbon can help remove colored impurities during workup.[8]
- **Use of Salts:** Using the dihydrochloride salt of the o-phenylenediamine can sometimes lead to cleaner reactions and reduced color impurities.[6]

Q3: What is the role of a catalyst, and how do I choose one?

Catalysts are essential in modern benzimidazole synthesis for enhancing reaction rates and enabling milder conditions. The choice of catalyst depends on your specific substrates and desired outcome (e.g., selectivity).

- **Acid Catalysts:** Simple Brønsted acids (e.g., HCl, p-TsOH) or Lewis acids (e.g., Er(OTf)<sub>3</sub>, In(OTf)<sub>3</sub>) are commonly used to activate the carbonyl group of the aldehyde or carboxylic acid, facilitating the initial condensation step.[\[9\]](#)[\[10\]](#)
- **Metal-Based Catalysts:** A wide range of metal catalysts, including those based on Cobalt, Copper, Iron, and Gold, have been developed.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#) These often play a dual role in promoting condensation and facilitating the subsequent oxidative dehydrogenation step.
- **Heterogeneous Catalysts:** For improved sustainability and easier workup, heterogeneous catalysts like engineered MgO@DFNS or nanocomposites are excellent choices.[\[9\]](#)[\[15\]](#) They can be easily recovered by filtration and reused for multiple cycles, which is particularly advantageous on an industrial scale.[\[13\]](#)[\[15\]](#)

Q4: Does the solvent choice really matter that much?

Yes, the choice of solvent is a critical parameter that can profoundly influence reaction rate, yield, and even selectivity.[\[8\]](#)[\[9\]](#)

- **Polar Solvents:** Polar solvents like methanol (MeOH) and ethanol (EtOH) are often effective, as they can solvate the starting materials and intermediates well.[\[16\]](#) In some systems, a cobalt catalyst in methanol was found to be the most effective combination, affording yields up to 97%.[\[16\]](#)
- **Aprotic Solvents:** Solvents like acetonitrile (CH<sub>3</sub>CN) or chloroform (CHCl<sub>3</sub>) have also been used successfully.[\[11\]](#)[\[17\]](#)
- **Green Solvents:** In line with green chemistry principles, water or solvent-free conditions have been developed.[\[10\]](#)[\[18\]](#) Surfactants can be used in aqueous media to create micelles that act as microreactors, promoting the reaction between organic substrates.[\[18\]](#) The choice of solvent can also dictate selectivity between the desired 2-substituted product and the 1,2-disubstituted byproduct.[\[12\]](#)

## Part 2: Troubleshooting Guide

This guide is structured to help you diagnose and solve specific problems encountered during your experiments.

### Problem 1: Consistently Low or No Yield

#### Possible Cause 1: Poor Quality of Starting Materials

- **Rationale:** As mentioned in the FAQ, o-phenylenediamine is prone to oxidation. Impurities in either the diamine or the carbonyl compound can inhibit the reaction or lead to undesired side pathways.[8]
- **Recommended Solution:**
  - Assess the color and purity of your o-phenylenediamine. If it's dark, purify it by recrystallization.
  - Ensure your aldehyde is pure. If it has been stored for a long time, consider distilling it to remove any carboxylic acid impurities formed via oxidation.
  - Confirm the identity and purity of all starting materials by analytical methods (NMR, LC-MS) before use.

#### Possible Cause 2: Inefficient or Inactive Catalyst

- **Rationale:** The catalyst may be poisoned, used in insufficient quantity, or simply not suitable for your specific substrate combination.[8] Many modern protocols are highly dependent on an effective catalyst to proceed under mild conditions.[9]
- **Recommended Solution:**
  - **Increase Catalyst Loading:** Perform a screen by systematically increasing the catalyst loading (e.g., from 1 mol% to 5 mol% to 10 mol%).
  - **Verify Catalyst Activity:** If possible, test the catalyst on a known, reliable reaction to confirm its activity.

- Screen Different Catalysts: The optimal catalyst is substrate-dependent. If a simple Lewis acid doesn't work, consider a transition metal-based system or a heterogeneous catalyst. Refer to the table below for options.[9][12][15]

#### Possible Cause 3: Sub-optimal Reaction Conditions (Temperature, Time, Solvent)

- Rationale: Benzimidazole formation involves multiple steps (condensation, cyclization, oxidation), each with its own activation energy. The reaction may be too slow at room temperature, or the chosen solvent may not be appropriate.[15]
- Recommended Solution:
  - Increase Temperature: Gradually increase the reaction temperature (e.g., from room temperature to 50°C, then to 80°C) while monitoring the reaction by Thin Layer Chromatography (TLC).[19]
  - Increase Reaction Time: If TLC shows the presence of starting materials but some product formation, the reaction may simply be slow. Allow it to run for a longer duration (e.g., 12-24 hours).[11]
  - Solvent Screening: If the yield remains low, perform the reaction in a variety of solvents (e.g., EtOH, CH<sub>3</sub>CN, Toluene, DMF) to find the optimal medium.[11][16][17]

## Problem 2: Formation of Significant Side Products

#### Possible Cause 1: Formation of 1,2-Disubstituted Benzimidazole

- Rationale: This is a very common side product, especially when using aldehydes. It arises from the reaction of a second molecule of aldehyde with the N-H of the newly formed 2-substituted benzimidazole, followed by reduction or rearrangement.[8][11]
- Recommended Solution:
  - Control Stoichiometry: Use a 1:1 molar ratio of o-phenylenediamine to aldehyde, or even a slight excess of the diamine (e.g., 1.1 equivalents).[8][19]
  - Optimize Catalyst and Solvent: Certain catalysts, like Er(OTf)<sub>3</sub>, can exhibit remarkable control over selectivity. The electronic properties of the aldehyde also play a role; electron-

rich aldehydes may favor the 1,2-disubstituted product, while electron-deficient ones favor the 2-monosubstituted product under the same conditions.[12] Solvent choice is also key; for instance, ethanol may favor the disubstituted product while other solvents do not.[12]

- Lower Reaction Temperature: Higher temperatures can sometimes promote the formation of the disubstituted byproduct.

#### Possible Cause 2: Incomplete Cyclization or Oxidation

- Rationale: The reaction may stall at the intermediate Schiff base or the dihydrobenzimidazole (benzimidazoline) stage. The final aromatization step often requires an oxidant.
- Recommended Solution:
  - Introduce an Oxidant: If you suspect the reaction is stopping at the dihydrobenzimidazole intermediate, an oxidant is needed. This can be as simple as bubbling air through the reaction mixture. Other common oxidants include hydrogen peroxide ( $\text{H}_2\text{O}_2$ ), oxone, or even using a solvent like DMSO at elevated temperatures.[6]
  - Change Catalyst: Some catalytic systems, particularly those based on transition metals, are designed to facilitate this oxidative step. For example, a Co(II)/Co(III) redox cycle can be used to accelerate oxidative dehydrogenation.[20]

## Problem 3: Difficulty in Product Purification

#### Possible Cause 1: Similar Polarity of Product and Impurities

- Rationale: Unreacted starting materials or side products may have similar  $R_f$  values to your desired product on a TLC plate, making separation by standard column chromatography challenging.[8]
- Recommended Solution:
  - Acid-Base Extraction: Benzimidazoles are basic due to the imidazole ring.[10] You can exploit this by dissolving the crude mixture in an organic solvent (e.g., ethyl acetate) and extracting with an aqueous acid (e.g., 1M HCl). The protonated benzimidazole will move to the aqueous layer, leaving non-basic impurities behind. You can then basify the aqueous layer (e.g., with NaOH) and re-extract your pure product back into an organic solvent.[8]

- Optimize Chromatography: Experiment with different solvent systems for column chromatography. A switch from an ethyl acetate/hexane system to a methanol/dichloromethane system, perhaps with a small amount of triethylamine or ammonia to prevent streaking, can dramatically improve separation.

Possible Cause 2: Product is an Oil or Fails to Crystallize

- Rationale: Not all benzimidazole derivatives are crystalline solids at room temperature. Minor impurities can also inhibit crystallization.[8]
- Recommended Solution:
  - Trituration: Try adding a non-polar solvent like hexane or diethyl ether to your crude oil and scratching the side of the flask with a glass rod. This can often induce precipitation or crystallization.
  - Re-purify: If the product is an oil due to impurities, re-purification by column chromatography or acid-base extraction is necessary.
  - Salt Formation: If the freebase is an oil, consider converting it to a salt (e.g., a hydrochloride or tartrate salt), which is often a more crystalline and easier-to-handle solid.

## Part 3: Data & Visualization

### Data Presentation

Table 1: Influence of Solvent on Benzimidazole Synthesis This table summarizes the effect of different solvents on the reaction of o-phenylenediamine and an aldehyde, based on findings from various studies.

Solvent	Typical Conditions	Observed Outcome	Rationale / Notes	Reference(s)
Methanol (MeOH)	Room Temp to Reflux	Generally high yields (up to 97%).	Excellent solvent for dissolving reactants and catalysts. Often a preferred choice.	[11][16]
Ethanol (EtOH)	Room Temp to 120°C	Good yields, but can promote 1,2-disubstitution.	Similar to methanol but can influence selectivity.	[11][12]
Acetonitrile (CH <sub>3</sub> CN)	Room Temp to Reflux	Moderate to good yields.	A common polar aprotic choice.	[11]
Chloroform (CHCl <sub>3</sub> )	Room Temp	Found to be optimal in a specific study (40% yield).	Less common, but can be effective for certain substrate/catalyst systems.	[17]
Water (H <sub>2</sub> O)	Room Temp	Effective, especially with surfactants or water-soluble catalysts.	A green and safe solvent choice. Product often precipitates out.	[18]
Solvent-Free	80°C - 120°C	High yields and very short reaction times (e.g., 2 min).	Environmentally friendly, often used in conjunction with a catalyst.	[12]

Table 2: Comparison of Selected Catalytic Systems

Catalyst System	Typical Loading	Conditions	Advantages	Disadvantages	Reference(s)
Brønsted/Lewis Acids					
p-TsOH / HCl	Stoichiometric or Catalytic	High Temp (Reflux)	Inexpensive, readily available.	Often requires harsh conditions, difficult workup.	[9][10]
Er(OTf) <sub>3</sub>	10 mol%	120°C	High yields, can control selectivity based on aldehyde electronics.	Lanthanide triflates can be expensive.	[12]
Transition Metals					
Supported Au NPs	Catalytic	100°C, 1-18h	High selectivity, catalyst size-dependent activity.	Catalyst preparation can be complex.	[11]
Co(acac) <sub>2</sub> / H <sub>2</sub> O <sub>2</sub>	Catalytic	25°C, < 1.5h	Very mild conditions (room temp), fast reactions.	Requires careful handling of peroxide oxidant.	[20]
Heterogeneous					
MgO@DFNS	Catalytic	Room Temp, 4h	Easily recoverable and reusable,	Catalyst synthesis required.	[9][15]

eco-friendly,  
high yields.

Al<sub>2</sub>O<sub>3</sub>/CuI/PA  
NI

Catalytic

Mild  
conditions

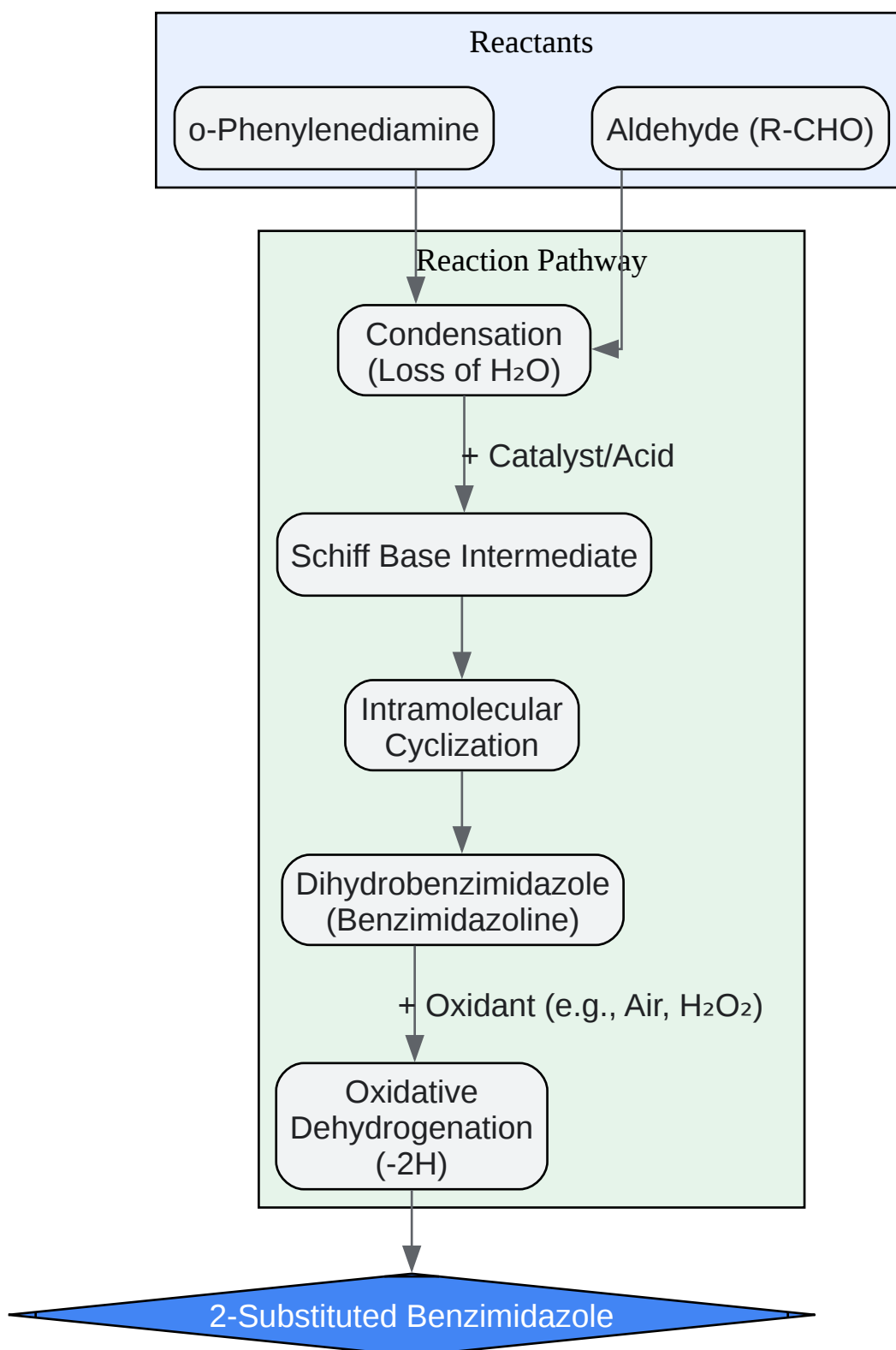
Excellent  
yields,  
catalyst is  
reusable for  
at least 5  
cycles.

Nanocomposi  
te preparation  
is a multi-step  
process.

[13]

## Diagrams and Workflows

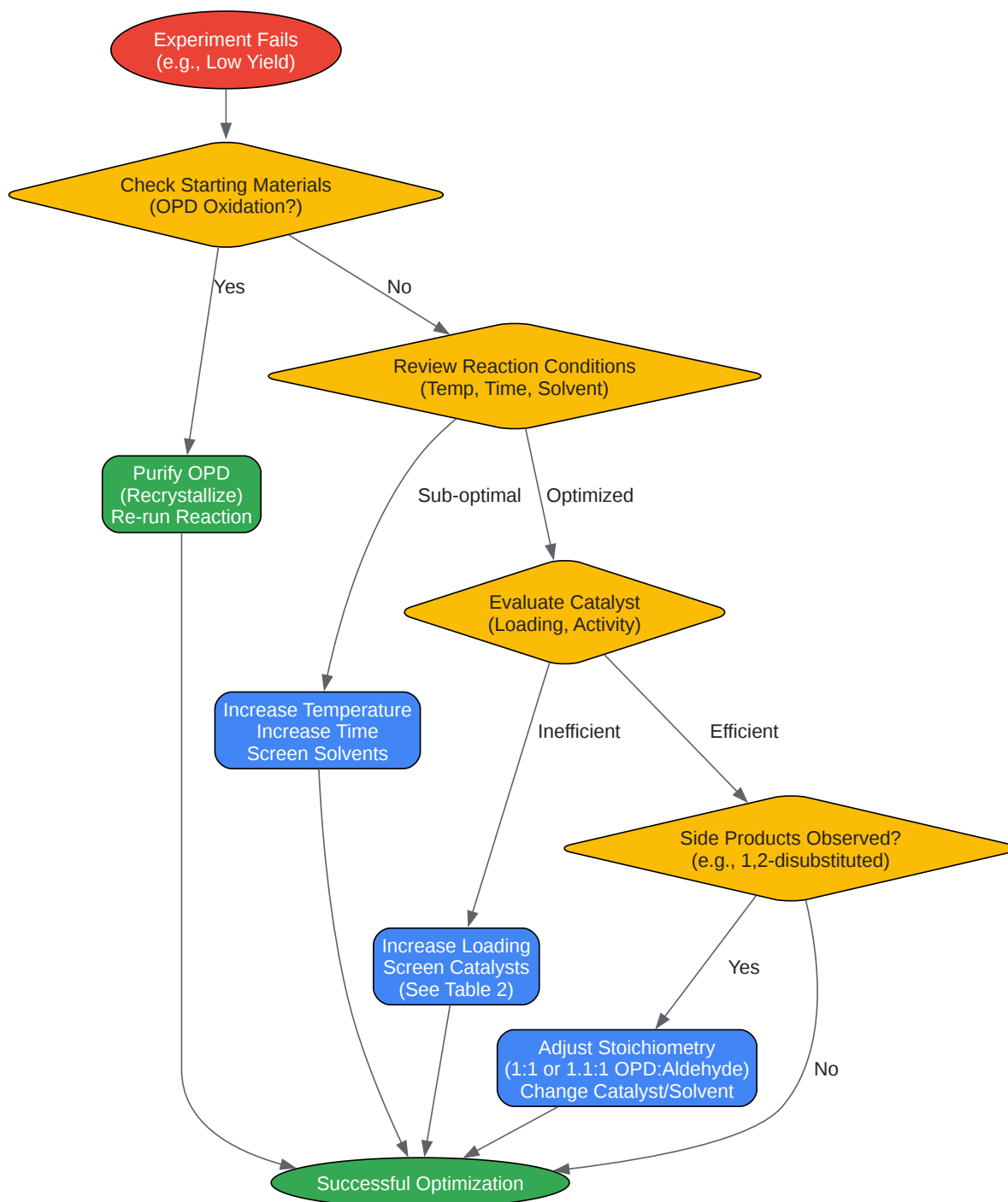
A fundamental understanding of the reaction mechanism is crucial for effective troubleshooting.



[Click to download full resolution via product page](#)

Caption: General mechanism of benzimidazole formation from o-phenylenediamine and an aldehyde.

This troubleshooting workflow provides a logical path to diagnose and solve common experimental issues.



[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for optimizing benzimidazole synthesis.

## Part 4: Key Experimental Protocols

These protocols serve as validated starting points. Remember to always monitor your reaction by TLC to determine the optimal reaction time.<sup>[8][9]</sup>

### Protocol 1: Heterogeneous Catalysis using MgO@DFNS at Room Temperature

This protocol is adapted from a green chemistry approach for the synthesis of 2-substituted benzimidazoles.<sup>[9][15]</sup>

- **Setup:** To a 25 mL round-bottom flask, add o-phenylenediamine (1 mmol, 1.0 eq), the desired aldehyde (1 mmol, 1.0 eq), and the engineered MgO@DFNS catalyst (20 mg).
- **Solvent Addition:** Add methanol (5 mL) to the flask.
- **Reaction:** Stir the mixture vigorously at room temperature for approximately 4 hours.
- **Monitoring:** Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with an appropriate eluent (e.g., 7:3 hexane/ethyl acetate).
- **Workup:** Upon completion (as indicated by the consumption of the limiting reagent), filter the reaction mixture to recover the heterogeneous catalyst. The catalyst can be washed with methanol, dried, and stored for reuse.
- **Isolation:** Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel if necessary.

### Protocol 2: Cobalt-Catalyzed Synthesis at Ambient Temperature

This protocol utilizes a Co(II)/Co(III) redox cycle for a rapid and mild synthesis.<sup>[20]</sup>

- **Setup:** In a flask, dissolve o-phenylenediamine (1 mmol, 1.0 eq) and an aldehyde (1.1 mmol, 1.1 eq) in methanol (5 mL).
- **Catalyst Addition:** Add Co(acac)<sub>2</sub> (cobalt(II) acetylacetonate) (0.05 mmol, 5 mol%) to the solution.
- **Oxidant Addition:** Stir the mixture at 25°C. To this solution, add 30% aqueous hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) (2 mmol, 2.0 eq) dropwise. Caution: For larger-scale reactions, the addition of H<sub>2</sub>O<sub>2</sub> should be slow and the internal temperature should be monitored.
- **Reaction:** Continue stirring at 25°C. Reaction times are typically short, ranging from 5 minutes to 1.5 hours.
- **Monitoring:** Monitor the reaction by TLC.
- **Workup:** Once the reaction is complete, quench any remaining peroxide by adding a small amount of saturated aqueous sodium sulfite solution.
- **Isolation & Purification:** Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

## References

- Antoniou, M., et al. (2022). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. MDPI. Available at: [\[Link\]](#)
- Gualpa, F. A., et al. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. Available at: [\[Link\]](#)
- Kaushik, P., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. Available at: [\[Link\]](#)
- Yadav, G., & Singh, R. (2023). SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. Rasayan Journal of Chemistry. Available at: [\[Link\]](#)

- Pinto, D. C. G. A., et al. (2014). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)<sub>3</sub> catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry. Available at: [\[Link\]](#)
- ResearchGate (n.d.). Different synthetic routes of benzimidazole ring. ResearchGate. Available at: [\[Link\]](#)
- Wang, C., et al. (2009). An Improved Procedure for the Synthesis of Benzimidazoles, Using Palladium-Catalyzed Aryl-Amination Chemistry. ACS Publications. Available at: [\[Link\]](#)
- ResearchGate (n.d.). Optimization of the reaction conditions. ResearchGate. Available at: [\[Link\]](#)
- Organic Chemistry Portal (n.d.). Benzimidazole synthesis. Organic Chemistry Portal. Available at: [\[Link\]](#)
- Sharma, N., et al. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. National Institutes of Health. Available at: [\[Link\]](#)
- Royal Society of Chemistry (2023). Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. RSC Publishing. Available at: [\[Link\]](#)
- Sharma, S., et al. (2024). A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Current Organocatalysis. Available at: [\[Link\]](#)
- ResearchGate (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. ResearchGate. Available at: [\[Link\]](#)
- National Institutes of Health (n.d.). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. PMC - NIH. Available at: [\[Link\]](#)
- National Institutes of Health (2023). Recent achievements in the synthesis of benzimidazole derivatives. PMC - NIH. Available at: [\[Link\]](#)

- ResearchGate (n.d.). Synthesis of benzimidazoles in high-temperature water. ResearchGate. Available at: [\[Link\]](#)
- MDPI (2019). Highly Efficient and Ambient-Temperature Synthesis of Benzimidazoles via Co(III)/Co(II)-Mediated Redox Catalysis. MDPI. Available at: [\[Link\]](#)
- International Journal of Trend in Scientific Research and Development (2018). Effect of different solvents on synthesis of 2-phenyl benzimidazole and its derivatives. Available at: [\[Link\]](#)
- PubMed Central (n.d.). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PubMed Central. Available at: [\[Link\]](#)
- Al-Masoudi, N. A., et al. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. Available at: [\[Link\]](#)
- Royal Society of Chemistry (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing. Available at: [\[Link\]](#)
- Sami Publishing Company (2023). Surfactant-Assisted Syntheses of Benzimidazole Derivatives in Aqueous Media. Available at: [\[Link\]](#)
- CoLab (2010). Phillips-Ladenburg Benzimidazole Synthesis. Available at: [\[Link\]](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Bot Verification [[rasayanjournal.co.in](http://rasayanjournal.co.in)]
- 2. mdpi.com [[mdpi.com](http://mdpi.com)]
- 3. pdfs.semanticscholar.org [[pdfs.semanticscholar.org](http://pdfs.semanticscholar.org)]
- 4. researchgate.net [[researchgate.net](http://researchgate.net)]

- [5. Phillips-Ladenburg Benzimidazole Synthesis | CoLab \[colab.ws\]](#)
- [6. Benzimidazole synthesis \[organic-chemistry.org\]](#)
- [7. benthamscience.com \[benthamscience.com\]](#)
- [8. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [9. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [10. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole \(BnZ\) and Their Derivatives for Biological Efficacy - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [11. mdpi.com \[mdpi.com\]](#)
- [12. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er\(OTf\)<sub>3</sub> catalyst in the reaction selectivity \[beilstein-journals.org\]](#)
- [13. Recent achievements in the synthesis of benzimidazole derivatives - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [14. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry \[arabjchem.org\]](#)
- [15. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances \(RSC Publishing\) DOI:10.1039/D3RA05761E \[pubs.rsc.org\]](#)
- [16. ijprajournal.com \[ijprajournal.com\]](#)
- [17. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [18. jaoc.samipubco.com \[jaoc.samipubco.com\]](#)
- [19. researchgate.net \[researchgate.net\]](#)
- [20. mdpi.com \[mdpi.com\]](#)
- [To cite this document: BenchChem. \[Technical Support Center: Optimization of Benzimidazole Ring Formation\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b1596244/docs#technical-support-center-optimization-of-benzimidazole-ring-formation\]](#)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)